molecular formula C15H20ClN3O4 B2794706 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034499-33-5

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2794706
CAS No.: 2034499-33-5
M. Wt: 341.79
InChI Key: NGRDMLBMQSMYSA-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79. The purity is usually 95%.
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Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound notable for its diverse biological activities. This compound integrates a chloropyrimidine moiety and a piperidine ring, which are often associated with various pharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C_{13}H_{16}ClN_{3}O_{3}
  • Molecular Weight : 299.73 g/mol
  • CAS Number : 2034330-60-2

The unique arrangement of functional groups in this compound contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyrimidine component is known to bind to nucleotide-binding sites, while the piperidine ring enhances affinity and specificity. The acetate group may also play a role in modulating the compound's bioavailability and stability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential efficacy in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that certain derivatives exhibit strong inhibitory activity against AChE, which is crucial for conditions like Alzheimer's disease. The IC50 values for these inhibitors range significantly, highlighting their potential therapeutic relevance .

CompoundTarget EnzymeIC50 Value (µM)
Compound AAChE0.63 ± 0.001
Compound BUrease2.14 ± 0.003

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Research involving cell lines has indicated that it can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death . Further investigations are required to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antimicrobial Activity : A series of synthesized compounds based on the piperidine framework were tested against multiple bacterial strains. The results indicated that compounds with the chloropyrimidine moiety exhibited enhanced antibacterial activity compared to those without it, suggesting a synergistic effect .
  • Enzyme Inhibition Assays : In a comparative study, several derivatives were evaluated for their AChE inhibitory potential. The findings revealed that modifications in the piperidine structure significantly influenced enzyme binding affinity and selectivity, emphasizing the importance of structural optimization in drug design .

Properties

IUPAC Name

[1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-10(20)23-15(2,3)13(21)19-6-4-5-12(9-19)22-14-17-7-11(16)8-18-14/h7-8,12H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRDMLBMQSMYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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